![molecular formula C11H17N3 B13238756 3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13238756.png)
3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine: is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused to a pyrazine ring, with a 2-methylpropyl substituent at the 3-position. It is part of a broader class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating compounds with specific electronic and steric properties .
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, making them valuable in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . The exact mechanism can vary depending on the specific application and the structure of the derivative used.
Comparaison Avec Des Composés Similaires
3-Isobutyl-2-methoxypyrazine: This compound is similar in structure but contains a methoxy group instead of a pyridine ring.
2-Methoxy-3-(1-methylpropyl)pyrazine: Another related compound with a methoxy group and a different alkyl substituent.
Uniqueness: 3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine is unique due to its fused pyridine-pyrazine ring system and the specific positioning of the 2-methylpropyl group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry and biology .
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-(2-methylpropyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C11H17N3/c1-8(2)6-9-7-13-10-4-3-5-12-11(10)14-9/h3-5,8-9,13H,6-7H2,1-2H3,(H,12,14) |
Clé InChI |
GDJLOJPCKQBNKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CNC2=C(N1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
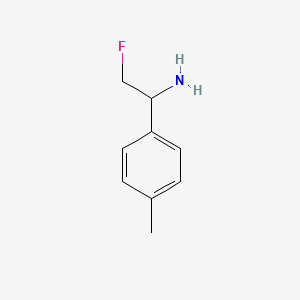
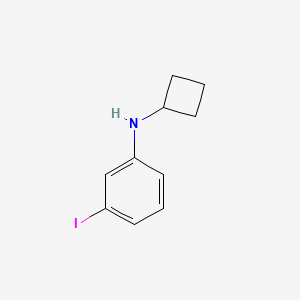
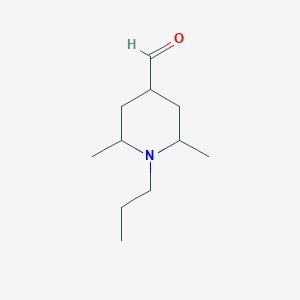
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
amine](/img/structure/B13238710.png)
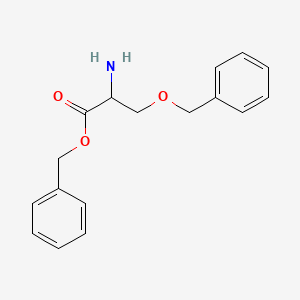
![3-[(3-Iodophenyl)methyl]pyrrolidine](/img/structure/B13238716.png)

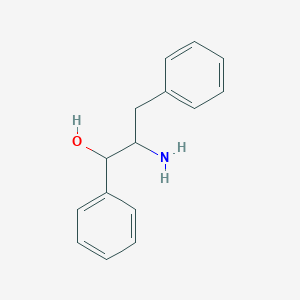
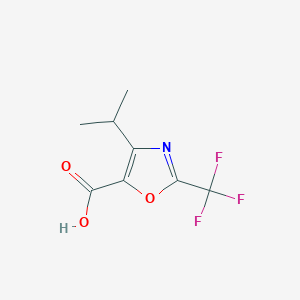
![2-[5-(Furan-2-yl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B13238736.png)
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13238747.png)
